molecular formula C10H11F2NO3S B1457060 N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide CAS No. 918523-55-4

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Cat. No. B1457060
M. Wt: 263.26 g/mol
InChI Key: OTXXZAVKXLYSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C10H11F2NO3S and a molecular weight of 263.26 g/mol1. It is intended for research use only and is not for human or veterinary use1.



Synthesis Analysis

The synthesis of this compound involves several steps2. The process starts with propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide in tetrahydrofuran under an atmosphere of nitrogen. This mixture is cooled in a -78° C acetone/dry ice bath and lithium diisopropylamide is added. After 30 minutes, N,N-dimethyl-formamide is added dropwise to the reaction. The reaction is stirred for 30 minutes at -78° C and then allowed to warm to room temperature for 40 minutes. The reaction is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated and purified by silica gel column chromatography eluting with 5% ethyl acetate in hexane to give a light yellow solid2.



Molecular Structure Analysis

The molecular structure of “N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide” is represented by the formula C10H11F2NO3S1. Unfortunately, I couldn’t find more detailed information about the molecular structure analysis.



Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of propane-1-sulfonic acid (2,4-difluoro-phenyl)-amide with lithium diisopropylamide in tetrahydrofuran, followed by the addition of N,N-dimethyl-formamide2. The reaction mixture is then allowed to warm to room temperature, poured into water, and extracted with ethyl acetate2.



Physical And Chemical Properties Analysis

“N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide” has a molecular weight of 263.26 g/mol1. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of “N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide”.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-6(2)17(15,16)13-9-4-3-8(11)7(5-14)10(9)12/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXXZAVKXLYSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluoro-3-formylphenyl)propane-2-sulfonamide

Synthesis routes and methods

Procedure details

To propane-2-sulfonic acid (2,4-difluoro-phenyl)-amide (59, 2.35 g, 9.95 mmol) in tetrahydrofuran (70 mL) under an atmosphere of nitrogen cooled with a dry ice/acetone bath was added 1.60 M of n-butyllithium (1.60 M in hexane, 6.53 mL, 10.45 mmol). The reaction was stirred for 40 minutes, and then another portion of n-butyllithium (1.60 M in hexane, 6.84 mL, 10.94 mmol). The reaction was stirred for 1 hour and N,N-dimethylformamide (0.92 mL, 11.9 mmol) was added. The reaction was allowed to warm to room temperature overnight. The reaction was poured into water extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtrated. The filtrate was concentrated and purified by silica gel column chromatography (dichloromethane/methanol 5%) to give the compound (60, 1.4 g, 53.4%). MS (ESI) [M−H+]−=263.4.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.53 mL
Type
reactant
Reaction Step Two
Quantity
6.84 mL
Type
reactant
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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